Cas no 501349-50-4 (2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile structure](https://it.kuujia.com/scimg/cas/501349-50-4x500.png)
501349-50-4 structure
Nome del prodotto:2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-octoxyphenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-6-mercapto-2-[4-(octyloxy)phenyl]-4-oxo-1-phenyl-
- EN300-18222636
- 501349-50-4
- AKOS001042009
- 2-[4-(octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- AKOS016245564
- 2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
- Inchi: 1S/C25H29N3O2S/c1-2-3-4-5-6-10-17-30-21-15-13-19(14-16-21)23-27-24(29)22(18-26)25(31)28(23)20-11-8-7-9-12-20/h7-9,11-16,23,31H,2-6,10,17H2,1H3,(H,27,29)
- Chiave InChI: HIPIVHZRWYDTPE-UHFFFAOYSA-N
- Sorrisi: SC1=C(C#N)C(NC(C2C=CC(=CC=2)OCCCCCCCC)N1C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 435.19804835g/mol
- Massa monoisotopica: 435.19804835g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 31
- Conta legami ruotabili: 10
- Complessità: 657
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.5
- Superficie polare topologica: 66.4Ų
Proprietà sperimentali
- Densità: 1.20±0.1 g/cm3(Predicted)
- Punto di ebollizione: 590.1±50.0 °C(Predicted)
- pka: 4.50±1.00(Predicted)
2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18222636-0.05g |
501349-50-4 | 0.05g |
$246.0 | 2023-09-19 |
2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Letteratura correlata
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
501349-50-4 (2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) Prodotti correlati
- 851950-36-2(ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 1600112-93-3(trans-4-(pentyloxy)cyclohexanamine HCl)
- 946379-71-1(1-(4-bromophenyl)methyl-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 218916-53-1(Euphorbia factor L8)
- 227783-08-6((1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester)
- 851109-54-1([(4Z)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 2-oxo-2H-chromene-3-carboxylate)
- 2171758-43-1(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)
- 41806-78-4(4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one)
- 1213857-31-8((3S)-3-amino-3-(5-fluoro-2-nitrophenyl)propan-1-ol)
- 2172554-92-4(5-(2,2-dimethylpropyl)-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-ylmethanamine)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
